molecular formula C16H16N2O4S2 B12208361 N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Cat. No.: B12208361
M. Wt: 364.4 g/mol
InChI Key: JCGHKKRBFKZVIV-UHFFFAOYSA-N
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Description

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its potential biological activities and its unique structural features, which include a thiazole ring and an oxathiine moiety.

Preparation Methods

The synthesis of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate thiazole precursors with oxathiine derivatives under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as triethylamine to facilitate the reaction. Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogenated derivatives can be synthesized using reagents like sodium halides.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Scientific Research Applications

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.

    Medicine: It is being investigated for its anti-inflammatory and anticancer properties, with studies focusing on its ability to inhibit specific enzymes and pathways.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential as an enzyme inhibitor and a modulator of cellular processes.

Comparison with Similar Compounds

Similar compounds to N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide include other thiazole derivatives such as:

These compounds share similar structural features but differ in their substituents and specific biological activities

Properties

Molecular Formula

C16H16N2O4S2

Molecular Weight

364.4 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C16H16N2O4S2/c1-10-11(2)23-16(17-10)18-15(19)13-14(12-6-4-3-5-7-12)24(20,21)9-8-22-13/h3-7H,8-9H2,1-2H3,(H,17,18,19)

InChI Key

JCGHKKRBFKZVIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C(S(=O)(=O)CCO2)C3=CC=CC=C3)C

Origin of Product

United States

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